Superior Hemoglobin Response: Voxelotor vs. Hydroxyurea in Head-to-Head Retrospective Cohort Analysis
In a retrospective longitudinal cohort study of adults with sickle cell disease, voxelotor demonstrated a substantially greater magnitude of hemoglobin increase compared to hydroxyurea, the historical standard-of-care. Among 93 eligible subjects, the voxelotor cohort (n=5) exhibited a median hemoglobin increase of 1.9 g/dL at 1 month and 2.1 g/dL at 3 months from a lower baseline of 7.2 g/dL. In contrast, the hydroxyurea cohort (n=88) showed a median increase of only 0.2 g/dL at 1 month and 0.3 g/dL at 3 months from a baseline of 9.8 g/dL [1]. The voxelotor-associated increase represented an approximate 26-29% rise from baseline, whereas hydroxyurea yielded only a 2-3% increase, despite the hydroxyurea cohort having a higher starting hemoglobin level. While the voxelotor sample size is small and limits definitive statistical comparison, the absolute and relative differences in hemoglobin response magnitude are striking and clinically meaningful for procurement decisions where anemia correction is a primary endpoint [1].
| Evidence Dimension | Median hemoglobin increase from baseline (g/dL) |
|---|---|
| Target Compound Data | Voxelotor: +1.9 g/dL at 1 month; +2.1 g/dL at 3 months (baseline 7.2 g/dL, n=5) |
| Comparator Or Baseline | Hydroxyurea: +0.2 g/dL at 1 month; +0.3 g/dL at 3 months (baseline 9.8 g/dL, n=88) |
| Quantified Difference | Voxelotor produced a 9.5-fold greater absolute hemoglobin increase at 1 month and a 7-fold greater increase at 3 months compared to hydroxyurea, from a lower baseline hemoglobin. |
| Conditions | Retrospective cohort study; UPMC Adult Sickle Cell Program; patients with documented start date for HU/voxelotor and follow-up Hb at 1 or 3 months; responder defined as Hb increase ≥1 g/dL. |
Why This Matters
For procurement in research or clinical contexts targeting anemia correction, voxelotor provides a substantially larger and more rapid hemoglobin increase than hydroxyurea, which is critical for reducing anemia-related morbidity.
- [1] Saber C, Madhukar R, Oluwole O, Decastro LM, Novelli EM, Xu J. Predicting Hemoglobin Response to Hydroxyurea and Voxelotor in Adults with Sickle Cell Disease. Blood. 2023;142(Supplement 1):3895. View Source
